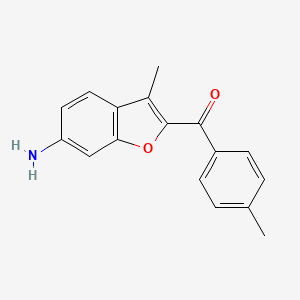

(6-Amino-3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

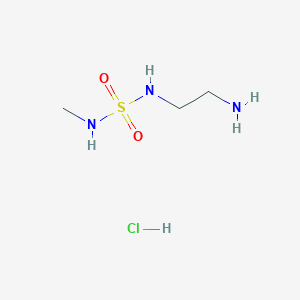

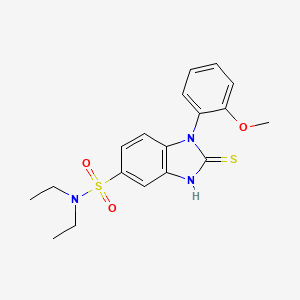

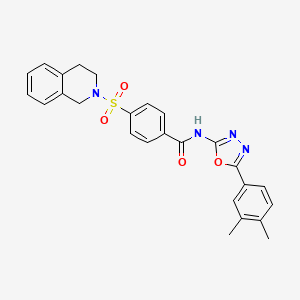

“(6-Amino-3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone” is a compound that belongs to the class of organic compounds known as benzofurans . Its linear formula is C16H13NO2 and it has a molecular weight of 251.288 .

Synthesis Analysis

The synthesis of benzofuran compounds, including “(6-Amino-3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone”, has been a topic of interest in recent years . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .Molecular Structure Analysis

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

The nucleophilic behavior of benzofuran compounds is favored by their low electrophilicity index and high chemical potential . On the other hand, their electrophilic behavior is favored by their low chemical potential and high electrophilicity index .Aplicaciones Científicas De Investigación

Synthetic Approaches and Chemical Properties

- Luo and Naguib (2012) described a synthetic approach for a related compound, (S)-(3-benzyl-3-methyl-2,3-dihydro-benzofuran-6-yl)-piperidin-1-yl-methanone, a selective CB2 receptor agonist. This compound was synthesized from 3-hydroxy-4-iodo benzoic acid and involved palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reactions (Luo & Naguib, 2012).

Potential for Antimicrobial Activity

- Kenchappa et al. (2016) synthesized a novel series of benzofuran derivatives, including (5-substituted-1-benzofuran-2-yl)(2,4-substituted phenyl)methanones, and screened them for antimicrobial activity (Kenchappa et al., 2016).

- Another study by Kenchappa, Bodke, Asha, Telkar, and Aruna Sindhe (2013) investigated the antimicrobial and antioxidant activity of benzofuran barbitone and benzofuran thiobarbitone derivatives. They synthesized compounds by Knoevenagel condensation of (5-substituted-1-benzofuran-2-yl)(2/4-substitutedphenyl) methanones with barbituric and thiobarbituric acid (Kenchappa et al., 2013).

Role in Drug Synthesis and Modification

- Shahana and Yardily (2020) explored the synthesis and characterization of novel compounds with structural similarities, focusing on spectral characterization and density functional theory calculations. Their work aids in understanding the antibacterial activity of these compounds (Shahana & Yardily, 2020).

Potential in Antioxidant Applications

- Çetinkaya, Göçer, Menzek, and Gülçin (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and evaluated their in vitro antioxidant activities. The study showed that synthesized bromophenols had effective antioxidant power, suggesting potential applications for these compounds (Çetinkaya et al., 2012).

Applications in Molecular Docking and Drug Design

- Several studies have also focused on molecular docking studies and density functional theory (DFT) calculations for related benzofuran derivatives, highlighting their potential in drug design and antimicrobial activity assessment. These studies often involve detailed structural analyses and theoretical spectroscopic data comparison (Shahana & Yardily, 2020).

Direcciones Futuras

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, and considerable attention has been focused on the discovery of new drugs in the fields of drug invention and development .

Propiedades

IUPAC Name |

(6-amino-3-methyl-1-benzofuran-2-yl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-10-3-5-12(6-4-10)16(19)17-11(2)14-8-7-13(18)9-15(14)20-17/h3-9H,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYXDVFGXOYESO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-(4-methylbenzoyl)-1-benzofuran-6-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2698322.png)

![9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2698325.png)

![N-(3,5-dimethylphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2698326.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2698332.png)